5-(benzyloxy)-2-methyl-1H-indole
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-5-phenylmethoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-9-14-10-15(7-8-16(14)17-12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPPPYLQGQTGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyloxy 2 Methyl 1h Indole and Its Analogues
Classical Indole (B1671886) Synthesis Strategies Applied to Benzyloxy-Substituted Precursors
The construction of the indole ring system, a prevalent heterocyclic motif in medicinal chemistry, has been accomplished through various established synthetic routes. For benzyloxy-substituted indoles, such as 5-(benzyloxy)-2-methyl-1H-indole, classical methods like the Fischer and Bischler-Möhlau syntheses are frequently employed. These strategies involve the acid-catalyzed cyclization of appropriately substituted arylhydrazones or the reaction of α-halo-ketones with aryl amines, respectively. The presence of the benzyloxy group necessitates careful selection of reaction conditions to ensure its stability throughout the synthetic sequence.
Adaptations of the Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust and versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization to yield the indole core. wikipedia.org For the synthesis of this compound, this involves using 4-benzyloxyphenylhydrazine (B1269750) as the starting material.
The reaction between 4-benzyloxyphenylhydrazine hydrochloride and acetone (B3395972) or its derivatives provides a direct route to 2-methyl substituted indoles. A notable example involves the synthesis of 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole, where 4-benzyloxyphenylhydrazine-hydrochloride is reacted with (3-chlorophenyl)-acetone. prepchem.com In this specific synthesis, 11.7 g (47 mmol) of 4-benzyloxyphenylhydrazine-hydrochloride and 6.39 g (38 mmol) of (3-chlorophenyl)-acetone were dissolved in 35 ml of absolute ethanol (B145695). prepchem.com This demonstrates the applicability of the Fischer method to substituted acetone derivatives for creating more complex indole analogues.
The Fischer indole synthesis can also be adapted to use propiophenone (B1677668) analogues, leading to the formation of 2-aryl-3-methyl-indoles. The synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, an analogue of the target compound, is achieved by reacting 4-benzyloxyphenylhydrazine hydrochloride with 4-benzyloxy propiophenone. google.com The reaction conditions can be varied to optimize the yield. For instance, refluxing the reactants in ethanol with acetic acid as a catalyst for 12 hours can result in a yield as high as 94%. google.com Alternatively, using toluene (B28343) as the solvent under similar conditions produces the product in a 60% yield. google.com The choice of acid catalyst and solvent system plays a crucial role in the efficiency of the cyclization.
| Solvent | Catalyst | Temperature | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic Acid | 75-80°C | 12 | 94 |
| Ethanol | None | 75-80°C | 12 | 83.6 |
| Ethanol | Aluminium Chloride | 75-80°C | 12 | 90 |
| Toluene | Acetic Acid | 105-110°C | 12 | 60 |
| Acetonitrile | Acetic Acid | 81-82°C | 12 | 60 |
Modifications of the Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis is another classical method that forms 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). This synthesis is particularly useful for preparing indoles with specific substitution patterns that may be difficult to achieve through other methods.
In a modified Bischler-Möhlau approach, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole is synthesized from 2-bromo-4'-benzyloxypropiophenone and 4-benzyloxyaniline hydrochloride. The reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a base such as triethylamine (B128534). The mixture is heated to facilitate the initial alkylation of the aniline followed by cyclization. For example, reacting 120g of 4'-benzoxy-2-bromophenylacetone with 97.5g of 4-benzoxyaniline hydrochloride in DMF and triethylamine at 100°C for 3 hours, followed by further reaction at 120°C for 6 hours after the addition of more aniline, yielded the final product at 81.5%.
A key feature of this modified Bischler-Möhlau synthesis is the formation of the intermediate, N-(4-Benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone. The isolation of this intermediate in a solid state is a method used to achieve a high purity of the final indole product. The initial reaction between 2-bromo-4'-benzyloxypropiophenone and 4-benzyloxyaniline hydrochloride in the presence of a base leads to this α-amino ketone. This intermediate is then subjected to a second heating step, often with an excess of the aniline reagent, to complete the cyclization and form the indole ring.
Leimgruber-Batcho Indole Synthesis Approaches for 5-Substituted Indoles
The Leimgruber-Batcho indole synthesis is a widely utilized and efficient method for preparing indoles, particularly those with various substituents on the benzene (B151609) ring. clockss.orgwikipedia.org The synthesis begins with an appropriately substituted o-nitrotoluene. The key steps involve the formation of an enamine followed by a reductive cyclization. wikipedia.orgresearchgate.net
The first step is the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dimethylamino-2-nitrostyrene intermediate. wikipedia.orgyoutube.com The acidic methyl protons of the nitrotoluene are deprotonated under basic conditions, and the resulting carbanion attacks the formamide acetal. wikipedia.org This intermediate is a push-pull olefin, often characterized by an intense red color due to extended conjugation. wikipedia.org
The second step is the reductive cyclization of the enamine intermediate to yield the indole. researchgate.net This transformation can be achieved using a variety of reducing agents, offering flexibility to the synthesis. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using reagents like iron in acetic acid, sodium dithionite, or stannous chloride. clockss.orgwikipedia.org
| Starting o-Nitrotoluene | Reagents for Enamine Formation | Reducing Agent for Cyclization | Product | Yield |
|---|---|---|---|---|
| 4-Benzyloxy-2-nitrotoluene | DMF-DMA, Pyrrolidine | H₂, Raney Ni | 5-Benzyloxy-1H-indole | High |
| 4-Methoxy-2-nitrotoluene | DMF-DMA | H₂, Pd/C | 5-Methoxy-1H-indole | High |
| 4-Chloro-2-nitrotoluene | DMF-DMA, Pyrrolidine | Fe, Acetic Acid | 5-Chloro-1H-indole | Good |
| 2-Nitro-p-xylene | DMF-DMA | Sodium Dithionite | 5-Methyl-1H-indole | Moderate |
Nenitzescu Indole Synthesis Routes for Hydroxyindole Precursors
The Nenitzescu indole synthesis is a powerful method for the direct construction of 5-hydroxyindole (B134679) derivatives. synarchive.comwikipedia.org This reaction, first reported by Costin Nenitzescu in 1929, involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine). wikipedia.orgresearchgate.netwikipedia.org The resulting 5-hydroxyindole core is a crucial precursor for many biochemically important molecules, including the neurotransmitter serotonin (B10506) and the anti-inflammatory drug indomethacin. wikipedia.org For the synthesis of this compound, the 5-hydroxyindole precursor obtained from the Nenitzescu reaction would subsequently be benzylated.
The mechanism of the Nenitzescu synthesis consists of a sequence of steps, including a Michael addition of the enamine to the benzoquinone, a subsequent nucleophilic attack by the enamine π-bond, and finally an elimination step to form the aromatic indole ring. wikipedia.org The reaction conditions can be optimized, with studies indicating that highly polar solvents often provide the best results. wikipedia.org
The versatility of the Nenitzescu synthesis allows for the use of various substituted benzoquinones and enamines, leading to a wide array of 5-hydroxyindole derivatives. wikipedia.org Innovations in this area include the development of solid-phase variants, which facilitate product purification, and, more recently, an enantioselective version of the reaction. wikipedia.orgwikipedia.orgrwth-aachen.de An atroposelective Nenitzescu synthesis has been achieved using a Jacobsen-type chromium(III) salen complex as a chiral Lewis acid catalyst, affording 5-hydroxyindoles with high enantiomeric excess. rwth-aachen.de
| Benzoquinone Derivative | Enamine Derivative | Catalyst/Conditions | 5-Hydroxyindole Product |
|---|---|---|---|
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | Acid-catalyzed, Reflux | Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate |
| Methyl-1,4-benzoquinone | Ethyl 3-aminocrotonate | Lewis Acid (e.g., ZnCl₂) | Ethyl 5-hydroxy-2,6-dimethyl-1H-indole-3-carboxylate |
| Naphthoquinone | Methyl 3-aminocrotonate | (R,R)-Cr(III) Salen Complex | Atropisomeric 5-hydroxybenzo[g]indole derivative |
| 1,4-Benzoquinone | 3-Aminocinnamonitrile | Nitromethane, RT | 3-Cyano-5-hydroxy-2-phenyl-1H-indole |
Contemporary Synthetic Strategies and Innovations
Modern organic synthesis has introduced a range of innovative and efficient strategies for constructing the indole nucleus, often providing advantages in terms of selectivity, functional group tolerance, and atom economy over classical methods.
Metal-Catalyzed Indole Ring Formation
Palladium-catalyzed reactions have become a cornerstone of modern synthetic chemistry, and their application to indole synthesis is extensive and versatile. organicreactions.orgmdpi.com These methods typically involve the palladium-catalyzed formation of a key carbon-carbon or carbon-nitrogen bond to construct the pyrrole (B145914) ring of the indole system. mdpi.com
Several distinct palladium-catalyzed strategies have been developed:
Heck-type Cyclization : Intramolecular cyclization of substrates like 2-halo-N-allylanilines or 2-halo-N-vinylanilines. acs.org
Cyclization of Alkynes : This is a highly versatile approach that can proceed through various pathways. For instance, the intramolecular cyclization of 2-alkynylanilines is a common route. organicreactions.orgacs.org A novel method involves the palladium-catalyzed intramolecular cyclization between an alkyne and an imine functional group, which provides access to functionalized 3-alkenylindoles that are not easily prepared by other means. acs.orgorganic-chemistry.org
Reductive Cyclization : Palladium catalysts can effectively promote the reductive cyclization of substrates such as β-nitrostyrenes, using a carbon monoxide surrogate like phenyl formate, to form the indole ring. mdpi.com
Direct Benzylation/Arylation : While often used for functionalizing a pre-formed indole, palladium catalysis can also be employed in C-H activation strategies that lead to indole ring formation or direct C3-benzylation of indoles to introduce substituents. nih.govnih.govlabxing.com
These methods offer excellent functional group tolerance and allow for the synthesis of complex and densely functionalized indole derivatives under relatively mild conditions. The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂, [Pd(allyl)(cod)]BF₄), ligands (e.g., phosphines), and reaction conditions is crucial for controlling the outcome and efficiency of the synthesis. mdpi.comacs.orgnih.gov
| Strategy | Substrate Example | Typical Palladium Catalyst System | Product Type |
|---|---|---|---|
| Intramolecular Cyclization of Alkyne and Imine | N-benzylidene-2-(1-pentynyl)aniline | Pd(OAc)₂, n-Bu₃P | 2-Substituted-3-(1-alkenyl)indole |
| Reductive Cyclization of Nitrostyrene (B7858105) | β-Nitrostyrene derivative | PdCl₂(CH₃CN)₂, 1,10-phenanthroline | 2,3-Disubstituted indole |
| Tandem Sonogashira Coupling/Cyclization | N-tosyl-2-iodoaniline and a terminal alkyne | 10% Pd/C, PPh₃, ZnCl₂ | N-Protected 2-substituted indole |
| Intramolecular C-N/S-N Addition to Alkynes | N-acyl-2-alkynylaniline | PdCl₂(CH₃CN)₂ | 3-Acyl-indole (via group migration) |
One-Pot Multicomponent Reactions for Indole Construction
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. rsc.orgtandfonline.com This strategy avoids the lengthy separation and purification of intermediates, thereby saving time, solvents, and resources, and often aligns with the principles of green chemistry. journalijar.comresearchgate.net
Several MCRs have been designed for the construction of indole derivatives:
Fischer Indolisation-Based MCRs : A one-pot, three-component protocol has been developed based on a Fischer indolisation followed by an in-situ N-alkylation. This rapid process combines an aryl hydrazine (B178648), a ketone, and an alkyl halide to generate 1,2,3-trisubstituted indoles in under 30 minutes. rsc.org
Sequential Addition MCRs : Another approach involves the sequential one-pot reaction of an indole, an aldehyde, and a nucleophile. In this method, a 3-indolylalcohol is generated in situ and subsequently undergoes nucleophilic substitution to afford various 3-substituted indole derivatives. tandfonline.com
Knoevenagel Condensation-Michael Addition-Cyclization Cascade : A three-component reaction between aldehydes, 3-cyanoacetyl indole, and an amine (e.g., 1H-tetrazole-5-amine) can proceed via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization to yield complex, fused heterocyclic systems containing an indole moiety. mdpi.com
These MCRs provide rapid access to libraries of structurally diverse indoles, making them particularly valuable in drug discovery and materials science. rsc.orgresearchgate.net
This specific sequence combines key transformations into a powerful one-pot process for indole synthesis and functionalization. The core of this strategy is often related to classical syntheses like the Reissert or Leimgruber-Batcho, where the reduction of a nitro group is the trigger for the indole-forming cyclization.
The process can be envisioned as follows:
Nitro Reduction : An ortho-substituted nitroarene (such as an o-nitrotoluene or o-nitrostyrene derivative) is reduced to the corresponding aniline or amino intermediate. This is the activation step.
Intramolecular Condensation : The newly formed amino group, being nucleophilic, attacks an electrophilic center within the same molecule (e.g., a carbonyl, imine, or related functional group) to form the five-membered pyrrole ring. This intramolecular condensation, or cyclization, is the key ring-forming step.
Nucleophilic Addition : While the first two steps construct the indole core, a subsequent nucleophilic addition can occur in the same pot. This could involve the addition of an external nucleophile to an electrophilic position on the newly formed indole or an intermediate. For example, an intramolecular arylogous nitroaldol condensation has been developed where a base abstracts an acidic proton, leading to an intramolecular addition, followed by dehydration to form the indole ring. nih.gov The resulting nitro-substituted indole can then be further functionalized. nih.gov
This sequential approach is exemplified by modern variations of the Leimgruber-Batcho synthesis, where the entire sequence from nitrotoluene to indole is performed in a single vessel, showcasing the power of combining nitro reduction and intramolecular condensation. journalijar.com Further trapping of intermediates or the final product with nucleophiles in the same pot would complete the full sequence.
Incorporation of the Benzyloxy Moiety in One-Pot Sequences
The incorporation of the benzyloxy group into the indole structure is typically achieved by using a precursor already containing this moiety, rather than by its later addition. The Fischer indole synthesis is a paramount example of a reaction that can be performed as a one-pot procedure to construct the indole nucleus from appropriately substituted precursors. byjus.comthermofisher.com In this context, the benzyloxy group is introduced via the hydrazine component.
The synthesis of this compound proceeds by reacting (4-(benzyloxy)phenyl)hydrazine with a ketone, in this case, acetone, under acidic conditions. wikipedia.org The reaction begins with the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.com A subsequent nih.govnih.gov-sigmatropic rearrangement, followed by the loss of ammonia (B1221849), leads to the formation of the aromatic indole ring. byjus.comwikipedia.org This entire sequence can be conducted in a single reaction vessel, making it an efficient one-pot synthesis. The choice of acid catalyst and solvent significantly influences the reaction's yield and purity.
Table 1: Representative Conditions for One-Pot Fischer Indole Synthesis
| Hydrazine Precursor | Carbonyl Compound | Acid Catalyst | Solvent | Typical Conditions |
|---|---|---|---|---|
| (4-(Benzyloxy)phenyl)hydrazine | Acetone | Polyphosphoric acid (PPA) | None | Heating the mixture |
| (4-(Benzyloxy)phenyl)hydrazine HCl | Acetone | Acetic Acid | Ethanol | Reflux |
| (4-(Benzyloxy)phenyl)hydrazine | Acetone | Zinc Chloride (ZnCl₂) | Ethanol | Reflux |
Strategic Preparation of Key Precursors and Synthetic Intermediates
Synthesis of Substituted Arylhydrazines and Anilines
The most crucial precursor for introducing the 5-benzyloxy substituent via the Fischer indole synthesis is (4-(benzyloxy)phenyl)hydrazine. This compound is typically prepared from its corresponding aniline, 4-benzyloxyaniline.
The synthesis of (4-(benzyloxy)phenyl)hydrazine hydrochloride involves a classical diazotization reaction of 4-benzyloxyaniline, followed by reduction. prepchem.com The aniline is treated with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0°C) to form a diazonium salt. This intermediate is then reduced, commonly using stannous chloride (SnCl₂) in concentrated HCl, to yield the desired hydrazine hydrochloride salt. prepchem.com
Table 2: Synthesis of (4-(Benzyloxy)phenyl)hydrazine Hydrochloride
| Step | Starting Material | Reagents | Key Conditions | Product |
|---|---|---|---|---|
| 1. Diazotization | 4-Benzyloxyaniline hydrochloride | NaNO₂, conc. HCl, H₂O | 0°C | 4-Benzyloxybenzenediazonium chloride |
| 2. Reduction | 4-Benzyloxybenzenediazonium chloride | SnCl₂, conc. HCl | Rapid addition, stirring for 2 hours | (4-(Benzyloxy)phenyl)hydrazine hydrochloride prepchem.com |
The precursor, 4-benzyloxyaniline, can be synthesized from p-aminophenol by Williamson ether synthesis, where the phenolic hydroxyl group is reacted with benzyl (B1604629) bromide or benzyl chloride in the presence of a base.
Synthesis of α-Bromo Ketones and Nitroalkenes
While not directly required for the parent compound, α-bromo ketones and nitroalkenes are important intermediates for synthesizing more complex indole analogues.
α-Bromo Ketones: These compounds are valuable electrophiles for substitutions on the indole ring or for use in other indole syntheses like the Hantzsch synthesis. A straightforward method for their preparation is the direct α-bromination of a ketone using elemental bromine (Br₂) in an acidic medium like acetic acid. nih.gov Alternative and often milder methods utilize reagents such as N-Bromosuccinimide (NBS) or a hydrogen peroxide-hydrobromic acid system (H₂O₂-HBr). nih.govorganic-chemistry.org
Nitroalkenes: Nitroalkenes serve as precursors in various indole syntheses, such as the Bartoli or metal-free cyclocondensation reactions with arylhydrazines. sci-hub.sersc.org They are typically synthesized via the Henry reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. For example, nitrostyrene derivatives can be formed by reacting an aromatic aldehyde with nitromethane.
Table 3: General Methods for Precursor Synthesis
| Precursor Type | Starting Material Example | Common Reagents | Reaction Name/Type |
|---|---|---|---|
| α-Bromo Ketone | Acetophenone | Br₂ in Acetic Acid | Electrophilic α-Halogenation nih.gov |
| α-Bromo Ketone | Various Ketones | IBX / Tetraethylammonium bromide | Oxidation/Bromination organic-chemistry.org |
| Nitroalkene | Benzaldehyde | Nitromethane, Base (e.g., NH₄OAc) | Henry Reaction |
Formation of Methyl this compound-3-carboxylate
The synthesis of the indole-3-carboxylate (B1236618) derivative is a multi-step process that combines the Japp-Klingemann reaction with the Fischer indole synthesis. wikipedia.org This pathway is highly effective for producing indoles with a carboxylic ester at the C-3 position.
The synthesis begins with the Japp-Klingemann reaction. wikipedia.org 4-Benzyloxyaniline is first converted to its diazonium salt. This salt is then reacted with a β-keto-ester, specifically methyl 2-methyl-3-oxobutanoate. This reaction forms an intermediate hydrazone.
In the second stage, the isolated hydrazone undergoes an acid-catalyzed cyclization, following the mechanism of the Fischer indole synthesis. wikipedia.org The intramolecular reaction is promoted by heating in the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid, which results in the formation of the indole ring and yields the final product, methyl this compound-3-carboxylate.
Table 4: Synthetic Route to Methyl this compound-3-carboxylate
| Step | Reaction | Reactants | Key Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Japp-Klingemann Reaction | 4-Benzyloxybenzenediazonium salt, Methyl 2-methyl-3-oxobutanoate | Basic or buffered conditions | Hydrazone intermediate |
| 2 | Fischer Indole Synthesis | Hydrazone intermediate | Acid catalyst (e.g., H₂SO₄), Heat | Methyl this compound-3-carboxylate |
Electrophilic Substitution Reactions on the Indole Ring System
The indole ring system has two main sites for electrophilic attack: the pyrrole ring and the benzenoid moiety. Generally, the pyrrole ring is significantly more reactive towards electrophiles than the benzene ring.
The C-3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic substitution. This high reactivity is a consequence of the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) through resonance. The presence of the electron-donating methyl group at the C-2 position further enhances the electron density at the C-3 position, making it even more reactive.
This compound is expected to undergo facile alkylation at the C-3 position when treated with Michael acceptors, such as α,β-unsaturated ketones, esters, nitriles, and sulfones. This reaction, a conjugate addition, is typically catalyzed by a Brønsted or Lewis acid. The acid activates the Michael acceptor towards nucleophilic attack by the electron-rich indole.
For instance, the reaction with methyl vinyl ketone in the presence of a Lewis acid like zinc chloride would be expected to yield 4-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)butan-2-one. The reaction proceeds through the formation of a resonance-stabilized intermediate, with the positive charge delocalized over the indole nitrogen and the C-2 position.
| Michael Acceptor | Reagent/Catalyst | Expected Product |
|---|---|---|
| Methyl vinyl ketone | Lewis Acid (e.g., ZnCl₂) | 4-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)butan-2-one |
| Acrylonitrile | Brønsted Acid (e.g., H₂SO₄) | 3-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)propanenitrile |
| Ethyl acrylate | Lewis Acid (e.g., AlCl₃) | Ethyl 3-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)propanoate |
The halogenation of this compound at the C-3 position can be readily achieved using N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). These reagents provide a source of electrophilic halogen atoms. The reactions are typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at or below room temperature.
The high nucleophilicity of the C-3 position ensures that the halogenation is highly regioselective. The reaction is generally rapid and proceeds in high yield to afford the corresponding 3-halo-5-(benzyloxy)-2-methyl-1H-indole derivatives.
| Halogenating Agent | Solvent | Expected Product |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Dichloromethane | 3-Chloro-5-(benzyloxy)-2-methyl-1H-indole |
| N-Bromosuccinimide (NBS) | Tetrahydrofuran | 3-Bromo-5-(benzyloxy)-2-methyl-1H-indole |
| N-Iodosuccinimide (NIS) | Acetonitrile | 3-Iodo-5-(benzyloxy)-2-methyl-1H-indole |
Nitration of the highly reactive indole ring requires mild conditions to avoid side reactions and degradation. A common method for the nitration of indoles is the use of nitric acid in acetic anhydride. For this compound, this would be expected to yield 5-(benzyloxy)-2-methyl-3-nitro-1H-indole.
Cyano-functionalization at the C-3 position can be achieved through various methods, including the Vilsmeier-Haack reaction followed by conversion of the resulting aldehyde. A more direct method involves the use of a cyanating agent such as cyanogen (B1215507) bromide in the presence of a Lewis acid catalyst. This would provide 3-cyano-5-(benzyloxy)-2-methyl-1H-indole.
| Reaction | Reagents | Expected Product |
|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | 5-(benzyloxy)-2-methyl-3-nitro-1H-indole |
| Cyano-functionalization | Cyanogen bromide / Lewis Acid | 3-cyano-5-(benzyloxy)-2-methyl-1H-indole |
Direct C-3 alkenylation of this compound can be accomplished using transition-metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed Heck-type reaction with an activated alkene in the presence of an oxidant would introduce an alkenyl group at the C-3 position. Alternatively, coupling with vinyl halides or triflates under appropriate catalytic conditions (e.g., Suzuki or Stille coupling of a C-3 borylated or stannylated indole) would also lead to C-3 alkenylated products.
These methods provide a versatile route to a variety of C-3 substituted indoles with complex carbon skeletons, which are valuable intermediates in organic synthesis.
| Reaction Type | Coupling Partner | Catalyst System | Expected Product |
|---|---|---|---|
| Heck-type | Styrene | Pd(OAc)₂ / Oxidant | 5-(benzyloxy)-2-methyl-3-styryl-1H-indole |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | 5-(benzyloxy)-2-methyl-3-phenyl-1H-indole |
Electrophilic substitution on the benzenoid portion of the indole ring is generally less favorable than at the C-3 position. However, the presence of the activating 5-benzyloxy group significantly influences the reactivity of this part of the molecule. The benzyloxy group is an ortho-, para-directing activator due to the resonance donation of the oxygen lone pairs into the benzene ring.
This activating effect increases the electron density at the C-4 and C-6 positions, making them more susceptible to electrophilic attack than the unsubstituted benzene ring of the indole. Therefore, under conditions where the C-3 position is blocked or when forcing conditions are used, electrophilic substitution can occur at the C-4 or C-6 positions. The C-2 position is already substituted with a methyl group.
The benzene ring of the benzyl group is less activated than the indole ring system and would generally not be the preferred site of electrophilic attack under standard conditions. However, under harsh conditions, substitution on this ring could also occur, primarily at the ortho and para positions relative to the ether linkage.
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Bromination (forcing conditions) | Br₂ / Lewis Acid | 4-Bromo-5-(benzyloxy)-2-methyl-1H-indole and/or 6-Bromo-5-(benzyloxy)-2-methyl-1H-indole |
| Nitration (forcing conditions) | HNO₃ / H₂SO₄ | 4-Nitro-5-(benzyloxy)-2-methyl-1H-indole and/or 6-Nitro-5-(benzyloxy)-2-methyl-1H-indole |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 4-Acetyl-5-(benzyloxy)-2-methyl-1H-indole and/or 6-Acetyl-5-(benzyloxy)-2-methyl-1H-indole |
Spectroscopic and Structural Elucidation of 5 Benzyloxy 2 Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 5-(benzyloxy)-2-methyl-1H-indole displays characteristic signals that confirm its structure. The protons of the benzyloxy group and the methyl group at the 2-position of the indole (B1671886) ring are readily identifiable. The aromatic protons of both the indole and benzyl (B1604629) moieties exhibit complex splitting patterns due to spin-spin coupling.
A representative ¹H NMR spectrum shows a broad singlet for the N-H proton of the indole ring. The methylene (B1212753) protons (-CH2-) of the benzyloxy group typically appear as a singlet, while the methyl protons (-CH3) at the C2 position also present as a singlet. The aromatic protons on the benzyl group and the indole core appear as a multiplet in the aromatic region of the spectrum.
Below is a table summarizing the typical ¹H NMR chemical shifts for this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| NH (indole) | ~10.65 | br s |
| Aromatic-H | ~6.91-7.55 | m |
| -OCH2- | ~5.11 | s |
| -CH3 | ~2.33 | s |
| Data sourced from DMSO solvent readings. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The spectrum for this compound shows distinct signals for the methyl carbon, the methylene carbon of the benzyloxy group, and the various aromatic and indole carbons.
The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the oxygen of the benzyloxy group (C-5 of the indole) is shifted downfield due to the deshielding effect of the oxygen atom.
A general representation of the ¹³C NMR data is provided in the table below.
| Carbon | Chemical Shift (δ, ppm) |
| C=O (from related structures) | ~199-200 |
| Aromatic/Indole C | ~100-161 |
| -OCH2- | ~70 |
| -CH3 | ~10-15 |
| Data is generalized from similar indole structures. |
Advanced 2D NMR Techniques (e.g., HMBC, HSQC) for Elucidation
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. In the case of this compound, an HSQC experiment would show a cross-peak between the methyl protons and the methyl carbon, as well as correlations for each aromatic C-H pair.
HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between different functional groups. For example, an HMBC spectrum would show a correlation between the methylene protons of the benzyloxy group and the C-5 carbon of the indole ring, confirming the position of the benzyloxy substituent. It would also show correlations between the methyl protons and the C-2 and C-3 carbons of the indole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Frequencies of Indole and Benzyloxy Moieties
The IR spectrum of this compound displays several key absorption bands that correspond to the vibrations of its specific functional groups.
N-H Stretch: The indole N-H bond typically shows a stretching vibration in the region of 3400-3300 cm⁻¹.
C-H Stretch: Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears in the 3000-2850 cm⁻¹ region.
C=C Stretch: Aromatic C=C stretching vibrations from both the indole and benzyl rings are found in the 1600-1450 cm⁻¹ range.
C-O Stretch: The C-O ether linkage of the benzyloxy group exhibits a strong characteristic stretching band, typically around 1250 cm⁻¹.
The following table summarizes the expected characteristic IR absorption frequencies.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| Indole N-H | Stretch | ~3400 |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aliphatic C-H | Stretch | ~3000-2850 |
| Aromatic C=C | Stretch | ~1600-1450 |
| Benzyl C-O | Stretch | ~1250 |
| Data is generalized from typical indole and benzyloxy-containing compounds. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. In some cases, a protonated molecule [M+H]+ may be observed, particularly with soft ionization techniques like electrospray ionization (ESI).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For derivatives of this compound, HRMS using electrospray ionization (ESI) has been effectively employed. For instance, in the analysis of 2-(5-(Benzyloxy)-2-methyl-1H-indol-3-yl)-4-phenylthiazole, a related compound, the calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was found to be extremely close to the experimentally observed value, confirming its molecular formula. nih.gov This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.
The table below shows HRMS data for a derivative of the target compound, illustrating the precision of this technique.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 2-(5-(Benzyloxy)-2-methyl-1H-indol-3-yl)-4-phenylthiazole | C₂₅H₂₁N₂OS | 397.1369 | 397.1388 |
Data sourced from a study on indolylthiazole synthesis. nih.gov
This technique is widely applied in the characterization of various indole derivatives, providing confidence in their synthesized structures. beilstein-journals.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is utilized for separating and identifying individual components within a mixture. In the analysis of plant extracts, GC-MS has identified 5-(Benzyloxy)-1-methyl-1H-indole, a closely related N-methylated analog of the title compound, as a constituent. jbcpm.comjbcpm.com The process involves vaporizing the sample and passing it through a chromatographic column, which separates the compounds based on their boiling points and interactions with the column's stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint. rsc.orgnotulaebotanicae.ro
In a study of Mitracapus hirtus extract, 5-(Benzyloxy)-1-methyl-1H-indole was one of several compounds identified, demonstrating the utility of GC-MS in phytochemical analysis. jbcpm.comjbcpm.com The retention time and the fragmentation pattern are key parameters for identification when compared against spectral libraries. notulaebotanicae.roscholarsresearchlibrary.com
X-ray Crystallography for Solid-State Structural Determination
For example, the crystal structure of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate reveals that the indole unit is essentially planar. nih.gov Similarly, the structure of 5-benzyloxy-3-methyl-1-tosyl-1H-indole shows specific orientations of the substituent groups relative to the indole ring. nih.govresearchgate.net
Molecular Conformation and Stereochemistry
The conformation of benzyloxy-substituted indoles is characterized by the relative orientation of the benzyl and indole rings. In the crystal structure of 5-benzyloxy-3-methyl-1-tosyl-1H-indole, the benzyl group adopts a synclinal geometry with respect to the indole ring, with a dihedral angle of 59.95 (4)°. nih.govresearchgate.net In another analog, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, the dihedral angles between the indole unit and the phenyl ring are 50.17 (7)° and 26.05 (6)° for the two independent molecules in the asymmetric unit. nih.gov These findings suggest that the benzyloxy group in this compound is also likely to be significantly twisted out of the plane of the indole core. The indole ring system itself generally maintains a high degree of planarity. nih.goviucr.org
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is governed by intermolecular forces such as hydrogen bonds and π-π interactions. In related indole structures, C–H···π interactions are common and play a significant role in stabilizing the crystal packing. nih.goviucr.org For instance, in methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, molecules are linked by weak C–H···π interactions. nih.gov In more complex structures, N–H···O hydrogen bonds can form inversion dimers, which are further linked by other weak interactions like C–H···O and C–H···π, creating columns and slabs. iucr.orgnih.gov The presence of both a hydrogen bond donor (the indole N-H) and acceptor (the ether oxygen), along with aromatic rings in this compound, suggests that its crystal packing would be stabilized by a combination of N–H···O hydrogen bonds and π-stacking interactions. mdpi.com
Dihedral Angles and Indole Nitrogen Pyramidalization
Dihedral angles are crucial for defining the three-dimensional shape of a molecule. As mentioned, the dihedral angle between the benzyl group and the indole ring in a related compound is approximately 60°. nih.govresearchgate.net Another important structural feature is the potential for pyramidalization of the indole nitrogen atom. In 5-benzyloxy-3-methyl-1-tosyl-1H-indole, a slight pyramidalization of the indolic nitrogen is observed. nih.govresearchgate.net This deviation from planarity at the nitrogen atom can be influenced by the nature of the substituent on the nitrogen and by crystal packing forces. For the unsubstituted N-H of this compound, this pyramidalization is expected to be minimal, though intermolecular hydrogen bonding could induce a small deviation.
Computational and Theoretical Studies on 5 Benzyloxy 2 Methyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the physicochemical properties of 5-(benzyloxy)-2-methyl-1H-indole from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules like this compound. By calculating the electron density, DFT can elucidate key aspects of its chemical nature. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen atom of the benzyloxy group and the nitrogen atom of the indole (B1671886) ring, indicating their susceptibility to electrophilic attack.
Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical data that would be generated from a DFT analysis of an indole derivative.
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By computing the vibrational frequencies of this compound, a theoretical Infrared (IR) spectrum can be generated. This calculated spectrum can be compared with experimental results to aid in the assignment of vibrational modes to specific functional groups, such as the N-H stretch of the indole, the C-O stretch of the ether, and the aromatic C-H stretches.
Similarly, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These theoretical chemical shifts provide a powerful tool for the structural elucidation of this compound and can help resolve ambiguities in experimentally obtained spectra.
Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) This table illustrates how theoretical spectroscopic data would be compared with experimental findings.
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical Range) |
|---|---|---|
| IR: N-H Stretch (cm⁻¹) | 3450 cm⁻¹ | 3400-3500 cm⁻¹ |
| ¹H NMR: N-H Proton (ppm) | 8.1 ppm | 7.9-8.2 ppm |
| ¹³C NMR: Indole C2 (ppm) | 138 ppm | 135-140 ppm |
Mechanistic Investigations of Synthetic Pathways and Reactions
Computational chemistry provides a dynamic view of chemical reactions, allowing for the exploration of reaction mechanisms at a molecular level.
For synthetic routes leading to or involving this compound, computational methods can map out the entire reaction pathway. This involves identifying and characterizing the geometries and energies of all stationary points, including reactants, products, reaction intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate and is crucial for understanding the reaction kinetics. For example, in the Fischer indole synthesis, a common method for preparing indole derivatives, computational studies can elucidate the structures of the key intermediates and transition states involved in the cyclization and ammonia (B1221849) elimination steps.
Furthermore, when a reaction can lead to multiple products, computational analysis of the energetics of the competing pathways can explain and predict the reaction's selectivity (e.g., regioselectivity or stereoselectivity). By comparing the activation energies for the formation of different isomers, it is possible to determine which product is kinetically favored.
Molecular Modeling and Docking Studies for Receptor Interactions
To investigate the potential of this compound to interact with biological targets such as enzymes or receptors, molecular modeling and docking techniques are employed. These studies are foundational in the field of computer-aided drug design.
In a typical molecular docking study, a three-dimensional model of this compound is generated and its conformational flexibility is explored. This model is then placed into the binding site of a target protein, and a scoring function is used to predict the strength of the interaction (binding affinity) and the most likely binding pose. The results can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. For this compound, the indole nitrogen could act as a hydrogen bond donor, the benzyloxy oxygen as a hydrogen bond acceptor, and the aromatic rings could participate in π-stacking interactions. These insights are crucial for understanding its potential biological activity and for guiding the design of new derivatives with improved affinity and selectivity.
Ligand-Protein Interaction Profiling (e.g., enzyme active sites)
Molecular docking and modeling studies have provided significant insights into how derivatives of this compound interact with the active sites of several key enzymes.
Monoamine Oxidase (MAO) Inhibition: A hybrid molecule incorporating the N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl] moiety was studied for its interaction with both MAO-A and MAO-B. researchgate.net Molecular modeling revealed that the indole ring of the inhibitor engages in stacking interactions with aromatic residues within the enzyme's active site. amazonaws.com In MAO-A, the inhibitor fits within the binding site, while in MAO-B, it orients within the entrance and substrate cavities. researchgate.net These simulations help to rationalize the potent inhibitory activity observed for these compounds. researchgate.netacs.org
Fungal Enzyme Inhibition: In silico molecular docking studies were performed on 5-(benzyloxy)-1-methyl-1H-indole against two fungal enzymes: squalene (B77637) synthase (SS) and lanosterol (B1674476) 14-alpha demethylase (14αDM). jbcpm.com The compound exhibited significant binding affinity for both enzymes, suggesting its potential as an antifungal agent. The docking scores, which represent the binding energy, indicated favorable interactions within the active sites of these proteins. jbcpm.com
Table 1: Molecular Docking Scores of 5-(Benzyloxy)-1-methyl-1H-indole Against Fungal Enzymes. jbcpm.com
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| Squalene Synthase (SS) | 3ASX | -8.6 |
| Lanosterol 14-alpha Demethylase (14αDM) | 5EQB | -8.7 |
Aldose Reductase Inhibition: A derivative, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, was identified as an inhibitor of aldose reductase (AR), an enzyme implicated in diabetic complications. nih.govresearchgate.net To understand this interaction, molecular docking simulations were performed to identify crucial interactions within the enzyme's binding site. nih.govresearchgate.net These computational approaches are vital for rationalizing the compound's inhibitory activity and selectivity over related enzymes like aldehyde reductase. nih.govresearchgate.net
Conformational Analysis in Biological Environments
Understanding the conformational behavior of the this compound scaffold is crucial for predicting its interaction with biological targets.
Crystallographic Analysis: X-ray crystallography of a derivative, 5-benzyloxy-3-methyl-1-tosyl-1H-indole, provides foundational data on its solid-state conformation. researchgate.net The analysis revealed a synclinal geometry between the benzyl (B1604629) group and the indole ring, with a dihedral angle of 59.95°. researchgate.net The tolyl ring was oriented nearly perpendicular to the indole ring system (dihedral angle of 81.85°). researchgate.net Such studies establish the inherent conformational preferences of the scaffold.
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of how these molecules behave within the solvated environment of a protein's active site. For the hybrid inhibitor of MAO, MD simulations were conducted to assess the stability of the ligand-protein complex. researchgate.netamazonaws.com The simulations yielded stable trajectories over the last several nanoseconds, as indicated by the root-mean-square deviation (RMSD) of the protein backbone. researchgate.net Superimposing snapshots from the simulation trajectory showed the ligand maintaining a consistent binding mode within the MAO-A and MAO-B active sites, highlighting its conformational stability upon binding. researchgate.netamazonaws.com This stability is essential for effective and sustained enzyme inhibition. nih.gov
Kinetic Studies on Chemical Reactivity and Catalysis
Kinetic studies have been essential in quantifying the inhibitory potency and elucidating the mechanism of action for various derivatives of this compound.
Mechanism of MAO Inhibition: The presence of the 5-benzyloxy group has been noted as a critical feature for potent and selective inhibition of MAO-B. nih.gov Kinetic analysis of a hybrid inhibitor derived from the 5-benzyloxy-indole scaffold against MAO-B demonstrated a noncompetitive or mixed-type inhibition mechanism. researchgate.net Lineweaver-Burk plots showed that as the inhibitor concentration increased, the maximal velocity (Vmax) of the enzyme decreased, while the Michaelis constant (Km) remained unchanged. researchgate.netresearchgate.net
Table 2: Kinetic Parameters for MAO-B Inhibition. researchgate.netresearchgate.net
| Inhibitor Concentration (nM) | Vmax (nmol/min/mg protein) | Km (µM) |
|---|---|---|
| 0 | 277.8 | 6.7 |
| 10 | 200.0 | 6.7 |
| 25 | 125.0 | 6.7 |
| 50 | 83.3 | 6.7 |
| 100 | 55.6 | 6.7 |
Furthermore, studies have shown that inhibition of both MAO-A and MAO-B by these compounds is time-dependent. researchgate.net Reversibility experiments, involving the washing of the inhibited enzyme, indicated that while MAO-B inhibition was largely reversible, the inhibition of MAO-A was not, suggesting a covalent or tightly bound interaction with the latter. researchgate.net
Inhibitory Potency against MAOs and Other Enzymes: Derivatives of this compound have shown high potency, often in the nanomolar range, for MAO inhibition. researchgate.netacs.org Similarly, [5-(benzyloxy)-1H-indol-1-yl]acetic acid was found to inhibit both rat and human aldose reductase with IC50 values in the submicromolar and low micromolar ranges, respectively. nih.govresearchgate.net
Table 3: Inhibitory Potency (IC50) of 5-Benzyloxy-Indole Derivatives Against Various Enzymes. researchgate.netnih.gov
| Compound/Derivative | Target Enzyme | IC50 Value |
|---|---|---|
| N-((1-benzylpiperidin-4-yl)methyl)-N-((5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl)prop-2-yn-1-amine | MAO-A | 5.2 ± 1.1 nM |
| MAO-B | 43 ± 8.0 nM | |
| AChE | 0.35 ± 0.01 µM | |
| BuChE | 0.46 ± 0.06 µM | |
| [5-(benzyloxy)-1H-indol-1-yl]acetic acid | Rat Aldose Reductase | Submicromolar |
| Human Aldose Reductase | Low micromolar |
Advanced Applications in Organic Synthesis and Chemical Biology
Role as a Versatile Building Block for Complex Molecule Synthesis
The unique arrangement of functional groups on 5-(benzyloxy)-2-methyl-1H-indole makes it an ideal starting material for creating a diverse array of more complex molecules. The benzyloxy group provides a stable yet removable protecting group for the 5-hydroxyindole (B134679) moiety, which is common in biologically active compounds. The 2-methyl group influences the reactivity of the indole (B1671886) ring, directing further substitutions, while the N-H and C-3 positions remain available for various chemical transformations.
Preparation of Functionalized Indole Derivatives for Chemical Biology
The indole scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as an excellent precursor for derivatives with potential biological activity. For instance, electron-rich indoles, including 5-benzyloxy-indoles, are used in the synthesis of 9H-pyrrolo[1,2-a]indoles. acs.org These tricyclic systems are of significant interest due to their presence in various natural products with potent biological activities, including antitumor and antiparasitic properties. acs.org
The synthesis often involves a Michael addition/intramolecular Wittig reaction sequence. Using a 5-benzyloxy-indole-2-carbaldehyde as the starting material, reaction with an appropriate phosphonium (B103445) ylide can generate the fused pyrroloindole system directly. acs.org Similarly, the synthesis of pyrazino[1,2-a]indol-1-one derivatives has been achieved starting from 5-benzyloxy-1H-indole-2-carboxylic acid ethyl ester, which undergoes alkylation followed by cyclization to form the complex heterocyclic core. nih.gov These synthetic strategies highlight how the benzyloxy group is carried through the reaction sequence to yield functionalized products that can be deprotected at a later stage to reveal the bioactive 5-hydroxyindole moiety.
Synthesis of Indole-Pyrrole Hybrid Scaffolds
Hybrid molecules incorporating multiple pharmacophores are a key strategy in modern drug discovery. The synthesis of indole-pyrrole hybrids, which combine two biologically significant heterocycles, has been developed using benzyloxy-substituted indoles. A chemoselective one-pot synthesis has been reported involving the formal [3+2] cycloaddition of a 3-cyanoacetyl indole with a 1,2-diaza-1,3-diene. Current time information in Bangalore, IN.
In one example, 3-cyanoacetyl-4-benzyloxy indole was reacted to produce an indole-pyrrole hybrid, demonstrating the compatibility of the benzyloxy group with the reaction conditions. Current time information in Bangalore, IN. The proposed mechanism involves a base-catalyzed Michael addition, followed by an intramolecular pyrroline (B1223166) formation and subsequent aromatization to yield the final hybrid compound. Current time information in Bangalore, IN. These hybrids have shown promise as potential antileishmanial agents, with the benzyloxy-substituted product (compound 3d in the study) being among the most active. Current time information in Bangalore, IN.
Table 1: Synthesis of Indole-Pyrrole Hybrids A selection of substrates and yields from the study on indole-pyrrole hybrid synthesis. Note that compound 3d is derived from a positional isomer of the title compound.
| Entry | Indole Reactant | Product | Yield | Biological Activity (IC₅₀) |
| 3a | Ethyl 1-((tert-butoxycarbonyl)amino)-4-cyano-5-(1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate | Compound 3a | 89% | Not specified |
| 3d | 3-cyanoacetyl-4-benzyloxy indole | Compound 3d | Modest | 9.6 µM |
Development of Indole-based Inhibitors (e.g., Bruton's Tyrosine Kinase inhibitors)
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for treating autoimmune diseases and certain cancers. mdpi.comresearchgate.net Indole carboxamides are a class of compounds that have been developed as potent BTK inhibitors. researchgate.net The indole core serves as the central scaffold, with various substituents tailored to optimize binding to the kinase.
The general structure of these inhibitors often involves a carboxamide group at the C-3 position of the indole and various functional groups on the benzene (B151609) portion of the indole ring. The use of a benzyloxy substituent at the 5-position, as in this compound, is a common strategy to explore structure-activity relationships and modulate properties like solubility and metabolic stability. Patents disclose numerous indole-based compounds designed as BTK inhibitors, underscoring the importance of this scaffold in drug discovery. mdpi.comresearchgate.net The development of these inhibitors relies on having access to versatile building blocks like this compound to systematically synthesize and test new derivatives.
Precursor for Advanced Chemical Tools and Probes
Beyond its role in building complex drug-like molecules, this compound is a valuable precursor for creating specialized chemical tools and probes for a range of applications in chemical biology and materials science.
Ligands in Metal-Based Complex Design (e.g., Platinum(IV) Complexes)
Platinum-based drugs are mainstays of cancer chemotherapy, but their effectiveness is often limited by side effects and drug resistance. nih.gov Platinum(IV) complexes are being investigated as next-generation prodrugs that are more inert and can be activated within the tumor environment. nih.govmdpi.com A key strategy in their design is the use of axial ligands to modify the complex's properties.
A recent study reported the synthesis of three Pt(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid (a close derivative of the title compound) as a bioactive axial ligand. nih.govmdpi.comresearchgate.net These complexes, named P-5B3A, 5-5B3A, and 56-5B3A, were created by attaching the indole derivative to a platinum(II) precursor. nih.gov All three complexes demonstrated significantly higher anticancer activity than cisplatin (B142131) and carboplatin (B1684641) across a range of human cancer cell lines. nih.govresearchgate.net The most potent compound, 56-5B3A, exhibited GI₅₀ values as low as 1.2 nM. nih.govresearchgate.net This research highlights the potential of using benzyloxy-indole derivatives not just as scaffolds but as active ligands that enhance the therapeutic properties of metal-based drugs. nih.gov
Table 2: Anticancer Activity of Platinum(IV)-Indole Complexes Comparison of the in vitro cytotoxicity (GI₅₀ values) of Pt(IV)-indole complexes against the HT29 colon cancer cell line.
| Compound | GI₅₀ (nM) in HT29 cells |
| Cisplatin | 1,800 ± 200 |
| Carboplatin | > 50,000 |
| P-5B3A | 2,700 ± 1,100 |
| 5-5B3A | 300 ± 100 |
| 56-5B3A | 150 ± 20 |
Data sourced from Aputen et al., 2024. nih.gov
Substrates for Diversity-Oriented Synthesis (DOS) Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy used to rapidly generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govrsc.org Unlike target-oriented synthesis, which focuses on a single product, DOS aims to create a library of varied molecular skeletons from a common starting material. nih.gov
Indole derivatives are excellent substrates for DOS because the indole ring can participate in a wide range of chemical transformations. imedpub.comrsc.org A benzyloxy-substituted indole, such as this compound, is an ideal starting point for building such libraries. The benzyloxy group provides a point for future modification while the core structure can be elaborated through various synthetic pathways. For example, a DOS approach using 6-(benzyloxy)-1H-indole (a positional isomer) was successfully employed to generate a library of compounds that yielded new multistage antimalarial inhibitors. harvard.edu This demonstrates that benzyloxy-indoles are valuable starting points for DOS campaigns, enabling the efficient exploration of chemical space to find novel bioactive compounds. imedpub.comrsc.org
Methodological Advancements in Indole Chemistry
The synthesis of substituted indoles like this compound has benefited from broader innovations in chemical synthesis, aiming for higher efficiency, selectivity, and sustainability.
Investigation of Novel Reaction Conditions and Catalysts
The search for more efficient ways to construct the indole scaffold has led to the exploration of innovative reaction setups and catalytic systems. A significant advancement is the use of automated multistep continuous flow synthesis.
While the Fischer indole synthesis is a classic method, modern adaptations involve a wide array of catalysts to improve yields and reaction conditions. For the synthesis of related benzyloxy-substituted indoles, both Brønsted acids (such as acetic acid, hydrochloric acid, and p-toluenesulfonic acid) and Lewis acids (like zinc chloride, aluminum chloride, and boron trifluoride) have been effectively used as catalysts. google.compatsnap.com These catalysts facilitate the key cyclization step under various conditions, often with high yields. google.com For instance, the use of aluminum chloride in ethanol (B145695) at 75-80°C can yield a related indole in 90% yield, while acetic acid under similar conditions can push the yield to 94%. google.com
Table 1: Catalyst and Solvent Conditions in Fischer Indole Synthesis of Benzyloxy-Indole Derivatives
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetic Acid | Ethanol | 75 - 80 | 94 | google.com |
| Aluminum Chloride | Ethanol | 75 - 80 | 90 | google.com |
| Acetic Acid | Isopropanol | 84 | 87 | patsnap.com |
| p-Toluenesulfonic Acid | Isobutanol | 107 | 86 | patsnap.com |
Exploration of Sustainable Synthetic Routes
The principles of green chemistry, which emphasize the use of environmentally benign solvents, reduction of waste, and energy efficiency, have driven the exploration of sustainable routes for indole synthesis.
A notable advancement is the development of palladium-catalyzed reactions in aqueous media. The palladium-catalyzed Friedel-Crafts-type alkylation of the related 5-benzyloxy-1H-indole has been successfully performed in water. semanticscholar.org This reaction utilizes an amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin-supported phenanthroline-palladium complex. semanticscholar.org The use of water as the solvent under aerobic conditions represents a significant move towards sustainability, avoiding volatile and often toxic organic solvents. semanticscholar.org
Furthering the use of water as a green solvent, palladium-catalyzed cyclization of o-alkynyl-anilines has been achieved in an aqueous micellar medium using the surfactant TPGS-750-M. mdpi.com This method, catalyzed by palladium(II) acetate, provides a general route to 2-substituted indoles. mdpi.com While the direct synthesis of this compound was not reported, the procedure was successfully applied to prepare the isomeric compound 2-((benzyloxy)methyl)-1H-indole. mdpi.com The reaction proceeds efficiently at 80°C in a 3 wt% solution of TPGS-750-M in water, demonstrating the potential of micellar catalysis to facilitate complex organic transformations in an environmentally friendly manner. mdpi.com
Table 2: Examples of Sustainable Synthetic Methods for Benzyloxy-Indole Scaffolds
| Method | Catalyst | Solvent System | Key Feature | Reference |
| Friedel-Crafts Alkylation | PS-PEG Resin-Supported Pd Complex | Water | Aqueous, aerobic conditions | semanticscholar.org |
| Intramolecular Cyclization | Palladium(II) Acetate | TPGS-750-M / Water | Aqueous micellar catalysis | mdpi.com |
| Multistep Synthesis | - | Continuous Flow | Reduced reaction time, no isolation of intermediates | nih.gov |
These methodological advancements highlight the ongoing efforts to refine indole synthesis, making it more efficient, versatile, and environmentally sustainable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
